molecular formula C12H12O5S B2881733 Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide CAS No. 119804-66-9

Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide

Cat. No.: B2881733
CAS No.: 119804-66-9
M. Wt: 268.28
InChI Key: TXCGJKMKRNBWMS-UHFFFAOYSA-N
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Description

“Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide” is an organic compound known as an anilide . Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution . It is a systemic agricultural fungicide and seed treatment agent .


Molecular Structure Analysis

The molecular formula of this compound is C12H13NO2S . Its isomeric SMILES representation is CC1=C(SCCO1)C(=O)Nc2ccccc2 . The molecular weight is 235.302 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.302 . The compound is non-polymeric . The formal charge is 0 . It has 29 atoms, 0 chiral atoms, and 30 bonds . It has 6 aromatic bonds .

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

One study explores the peculiar reaction behavior of 1,3-oxathiolan-5-one derivatives towards various reagents, revealing the potential to generate a range of heterocyclic systems. This work demonstrates the compound's versatility in synthesizing fused heterocyclic systems with potential antioxidant and cytotoxic activities, highlighting its utility in medicinal chemistry research (Hamama, Ibrahim, Ghaith, & Zoorob, 2017).

Stereochemistry and Structural Analysis

Another research focus is on the synthesis and stereochemistry of 3-oxo-1,3-oxathiolane derivatives. Through oxidation reactions and structural characterization, including NMR spectroscopy and molecular modeling, this study provides insight into the stereochemical configurations of these compounds, contributing to the understanding of their chemical behavior and potential applications in synthesis and drug design (Pihlaja, Sinkkonen, & Stájer, 2008).

Antioxidant and Cytotoxicity Evaluation

The antioxidant and cytotoxic properties of synthesized compounds derived from Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide were evaluated, demonstrating potential therapeutic applications. These studies highlight the compound's role in developing new antioxidant and anticancer agents (Grygoriv et al., 2018).

Mitochondrial Activities and Fungicide Action

The mode of action of oxathiin systemic fungicides, including derivatives of this compound, was investigated in relation to their effect on mitochondrial activities. This research provides valuable insights into the biochemical mechanisms underlying the fungicidal activity of these compounds, offering a foundation for developing new fungicides with improved efficacy and safety profiles (Mathre, 1971).

Mechanism of Action

Target of Action

The primary target of Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is the Succinate Dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial . This enzyme plays a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism.

Mode of Action

This compound interacts with its target by inhibiting the action of the succinate dehydrogenase enzyme . This inhibition disrupts the normal functioning of the citric acid cycle, leading to a decrease in the production of ATP, the main energy currency of the cell.

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to a disruption in energy production within the cell. This can result in a variety of cellular effects, depending on the specific cell type and the organism’s overall metabolic state. In fungi, this disruption can prevent growth and reproduction, making the compound an effective fungicide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For example, in agricultural applications, the compound’s effectiveness can be influenced by soil composition, moisture levels, and the presence of other organisms .

Biochemical Analysis

Biochemical Properties

Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is not well established. It is suggested that it might interact with Succinate dehydrogenase [ubiquinone] flavoprotein subunit, a mitochondrial enzyme . More detailed studies are required to confirm this and to elucidate the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

methyl 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5S/c1-16-12(13)10-11(9-5-3-2-4-6-9)18(14,15)8-7-17-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCGJKMKRNBWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(S(=O)(=O)CCO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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